molecular formula C6H9N3O2 B15263787 2-(Aminomethyl)-1-methyl-1H-imidazole-4-carboxylic acid

2-(Aminomethyl)-1-methyl-1H-imidazole-4-carboxylic acid

Cat. No.: B15263787
M. Wt: 155.15 g/mol
InChI Key: SCBXCYHMGSGMIP-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-1-methyl-1H-imidazole-4-carboxylic acid is a heterocyclic organic compound that features an imidazole ring substituted with an aminomethyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-1-methyl-1H-imidazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an aminomethyl-substituted precursor with a carboxylic acid derivative under acidic or basic conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-1-methyl-1H-imidazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-4-carboxylic acid derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(Aminomethyl)-1-methyl-1H-imidazole-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-1-methyl-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing various biochemical pathways. The imidazole ring can also participate in coordination with metal ions, affecting enzymatic activities and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Aminomethyl)-1-methyl-1H-imidazole-4-carboxylic acid is unique due to the presence of both the aminomethyl and carboxylic acid groups on the imidazole ring. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications in various fields .

Properties

Molecular Formula

C6H9N3O2

Molecular Weight

155.15 g/mol

IUPAC Name

2-(aminomethyl)-1-methylimidazole-4-carboxylic acid

InChI

InChI=1S/C6H9N3O2/c1-9-3-4(6(10)11)8-5(9)2-7/h3H,2,7H2,1H3,(H,10,11)

InChI Key

SCBXCYHMGSGMIP-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N=C1CN)C(=O)O

Origin of Product

United States

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